methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
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Overview
Description
methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is an organic compound with the molecular formula C20H18N2O6 and a molecular weight of 382.36672 This compound is known for its unique structure, which includes a pyrazolidinyl ring and a benzoate ester group
Preparation Methods
The synthesis of methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-(3,5-dioxo-1-pyrazolidinyl)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve the use of advanced techniques such as multicomponent reactions, click chemistry, and green chemistry approaches to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound has shown potential as a bioactive agent with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .
Comparison with Similar Compounds
methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the benzylidene or pyrazolidinyl rings.
This compound: Another similar compound with variations in the ester or benzoate groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N2O6 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H18N2O6/c1-26-16-9-4-12(11-17(16)27-2)10-15-18(23)21-22(19(15)24)14-7-5-13(6-8-14)20(25)28-3/h4-11H,1-3H3,(H,21,23)/b15-10- |
InChI Key |
ZEIGMPJYHXFANB-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OC |
Origin of Product |
United States |
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